4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Description
This compound features a pyridazine core substituted with a furan-2-yl group at position 6 and a piperazine-1-carboxamide moiety linked to a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-29-18-13-15(14-19(30-2)21(18)31-3)23-22(28)27-10-8-26(9-11-27)20-7-6-16(24-25-20)17-5-4-12-32-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXYRMRGHTFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a piperazine ring, a pyridazine moiety substituted with a furan group, and a trimethoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 366.41 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that such compounds could inhibit bacterial growth effectively at varying concentrations .
Cytotoxicity Studies
Cytotoxicity assays conducted on related pyridazinone derivatives revealed varying degrees of cell viability effects on different cell lines. For example, certain derivatives caused complete cell death at higher concentrations (50 µM and 100 µM), while others exhibited no cytotoxicity at lower doses (1 µM to 20 µM) . This suggests that the biological activity of the compound may be concentration-dependent.
The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways within microbial cells. For example, some studies have highlighted the inhibition of monoamine oxidase (MAO) as a significant pathway influenced by related compounds . Such inhibition can lead to increased levels of neurotransmitters and may have implications for neuropharmacological applications.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological properties of pyridazinone derivatives. A notable study synthesized various derivatives and evaluated their antibacterial and antifungal activities. Compounds were tested against standard strains like E. coli and Staphylococcus aureus, demonstrating promising results for specific derivatives .
Table: Summary of Biological Activities
| Activity Type | Tested Compounds | Results |
|---|---|---|
| Antibacterial | Pyridazinone derivatives | Active against E. coli |
| Antifungal | Selected derivatives | Moderate activity observed |
| Cytotoxicity | Various derivatives | IC values ranged widely |
Comparative Analysis
When compared to other heterocyclic compounds with similar structures, such as those containing furan or piperazine moieties, this compound shows unique pharmacological profiles due to its specific substitutions. The presence of multiple methoxy groups may enhance lipophilicity and bioavailability compared to less substituted analogs.
Comparison with Similar Compounds
Key Observations
Structural Flexibility : The piperazine-carboxamide moiety is a common feature across analogs, enabling diverse substitutions (e.g., trimethoxyphenyl, chroman, thiazole) to modulate target affinity and pharmacokinetics .
Trifluoromethyl Groups (e.g., PKM-833): Improve metabolic stability and blood-brain barrier penetration .
Synthetic Challenges : Lower yields (e.g., 30% for 4c) highlight difficulties in coupling bulky aromatic groups, whereas thioether formations () achieve higher efficiency .
Notes
- Contradictions/Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.
- Importance of Crystallography : SHELX programs () are critical for confirming molecular geometries in related compounds .
- Future Directions : Introducing trifluoromethyl or halogen substituents (as in ) may optimize the target compound’s potency and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
